Cas no 37412-03-6 (Benzo[b]thiophene, 3-bromo-2-(1,3-dioxolan-2-yl)-)

Benzo[b]thiophene, 3-bromo-2-(1,3-dioxolan-2-yl)-, is a brominated heterocyclic compound featuring a benzo[b]thiophene core functionalized with a 1,3-dioxolane group at the 2-position and a bromine substituent at the 3-position. This structure makes it a versatile intermediate in organic synthesis, particularly for constructing complex heterocyclic systems. The bromine moiety offers reactivity for cross-coupling reactions, while the dioxolane group provides a masked carbonyl functionality, enabling further transformations. Its stability and well-defined reactivity profile make it suitable for applications in pharmaceuticals, agrochemicals, and materials science. The compound is typically handled under inert conditions to preserve its integrity.
Benzo[b]thiophene, 3-bromo-2-(1,3-dioxolan-2-yl)- structure
37412-03-6 structure
Product name:Benzo[b]thiophene, 3-bromo-2-(1,3-dioxolan-2-yl)-
CAS No:37412-03-6
MF:C11H9O2SBr
Molecular Weight:285.157
MDL:MFCD34530253
CID:3953281
PubChem ID:12520943

Benzo[b]thiophene, 3-bromo-2-(1,3-dioxolan-2-yl)- 化学的及び物理的性質

名前と識別子

    • Benzo[b]thiophene, 3-bromo-2-(1,3-dioxolan-2-yl)-
    • 2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane
    • MFCD34530253
    • 2-(3-bromobenzo[b]thiophen-2-yl)-1,3-dioxolane
    • E97445
    • 37412-03-6
    • MDL: MFCD34530253
    • インチ: InChI=1S/C11H9BrO2S/c12-9-7-3-1-2-4-8(7)15-10(9)11-13-5-6-14-11/h1-4,11H,5-6H2
    • InChIKey: VBALCINFPPMHRX-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 283.95066Da
  • 同位素质量: 283.95066Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 233
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.7Ų
  • XLogP3: 3.1

Benzo[b]thiophene, 3-bromo-2-(1,3-dioxolan-2-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB607319-1g
2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane; .
37412-03-6
1g
€199.10 2024-07-19
AstaTech
E97445-25/G
2-(3-BROMOBENZO[B]THIOPHEN-2-YL)-1,3-DIOXOLANE
37412-03-6 95%
25g
$1394 2023-09-18
AstaTech
E97445-5/G
2-(3-BROMOBENZO[B]THIOPHEN-2-YL)-1,3-DIOXOLANE
37412-03-6 95%
5g
$465 2023-09-18
Aaron
AR022K3E-1g
2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane
37412-03-6 95%
1g
$227.00 2025-02-13
abcr
AB607319-25g
2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane; .
37412-03-6
25g
€1799.50 2024-07-19
abcr
AB607319-5g
2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane; .
37412-03-6
5g
€576.90 2024-07-19
abcr
AB607319-10g
2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane; .
37412-03-6
10g
€942.10 2024-07-19
AstaTech
E97445-1/G
2-(3-BROMOBENZO[B]THIOPHEN-2-YL)-1,3-DIOXOLANE
37412-03-6 95%
1g
$155 2023-09-18
Aaron
AR022K3E-5g
2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane
37412-03-6 95%
5g
$680.00 2025-02-13

Benzo[b]thiophene, 3-bromo-2-(1,3-dioxolan-2-yl)- 関連文献

Benzo[b]thiophene, 3-bromo-2-(1,3-dioxolan-2-yl)-に関する追加情報

Benzo[b]thiophene, 3-bromo-2-(1,3-dioxolan-2-yl)- (CAS No. 37412-03-6): A Comprehensive Overview in Modern Chemical Biology

Benzo[b]thiophene, 3-bromo-2-(1,3-dioxolan-2-yl)-, identified by its Chemical Abstracts Service number (CAS No. 37412-03-6), is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the benzo[b]thiophene family, a class of molecules known for their diverse biological activities and potential applications in drug discovery.

The structural framework of Benzo[b]thiophene, 3-bromo-2-(1,3-dioxolan-2-yl)- consists of a benzothiophene core substituted with a bromine atom at the 3-position and an oxetane ring at the 2-position. This specific arrangement imparts distinct chemical reactivity and biological functionality, making it a valuable scaffold for synthetic chemistry and medicinal chemistry investigations.

In recent years, there has been a growing interest in benzo[b]thiophene derivatives due to their potential as scaffolds for the development of novel therapeutic agents. The presence of both bromine and oxetane functionalities in Benzo[b]thiophene, 3-bromo-2-(1,3-dioxolan-2-yl)- allows for further chemical modification, enabling the synthesis of a wide range of analogs with tailored properties. These modifications can be strategically employed to optimize binding affinity, metabolic stability, and pharmacokinetic profiles.

One of the most compelling aspects of this compound is its utility in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated that benzo[b]thiophene derivatives can interact with enzymes and receptors involved in cancer progression, inflammation, and neurodegenerative diseases. The bromine substituent at the 3-position serves as a handle for palladium-catalyzed cross-coupling reactions, facilitating the introduction of diverse functional groups while maintaining the core benzo[b]thiophene structure.

The oxetane ring in Benzo[b]thiophene, 3-bromo-2-(1,3-dioxolan-2-yl)- is particularly noteworthy for its ability to enhance bioavailability and reduce metabolic degradation. Oxetane-containing compounds have been shown to exhibit improved solubility and cell permeability, which are critical factors for drug-like properties. This feature makes it an attractive moiety for designing molecules that can effectively reach their target sites within biological systems.

Recent advancements in computational chemistry have further enhanced the understanding of how Benzo[b]thiophene, 3-bromo-2-(1,3-dioxolan-2-yl)- interacts with biological targets. Molecular docking studies have revealed that this compound can bind to proteins with high affinity, suggesting its potential as a lead compound for drug development. Additionally, quantum mechanical calculations have provided insights into the electronic structure and reactivity of the molecule, guiding synthetic strategies for optimizing its pharmacological properties.

The synthesis of Benzo[b]thiophene, 3-bromo-2-(1,3-dioxolan-2-yl)- involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. Key steps include bromination of benzo[b]thiophene followed by nucleophilic substitution with 1,3-dioxolane. These reactions are typically conducted under mild conditions using catalytic amounts of transition metals to ensure high yields and selectivity.

In conclusion, Benzo[b]thiophene, 3-bromo-2-(1,3-dioxolan-2-yl)- (CAS No. 37412-03-6) represents a promising compound in the realm of chemical biology. Its unique structural features and versatile reactivity make it an excellent candidate for further exploration in drug discovery and development. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing some of the most challenging diseases faced by humanity today.

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Amadis Chemical Company Limited
(CAS:37412-03-6)Benzo[b]thiophene, 3-bromo-2-(1,3-dioxolan-2-yl)-
A1215231
Purity:99%/99%/99%
はかる:5g/10g/25g
Price ($):342/558/1066